Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

Medicinal Chemistry Drug Design ADME Prediction

Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1342289-33-1) is a heterocyclic compound that integrates a 1,2,4-oxadiazole core with a 5-methylisoxazole moiety via a direct ring-to-ring linkage and bears an ethyl ester at the 3-position. This diheterocyclic architecture is characteristic of scaffolds explored for antiviral, anticancer, and anti-inflammatory applications.

Molecular Formula C9H9N3O4
Molecular Weight 223.19 g/mol
Cat. No. B13494654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
Molecular FormulaC9H9N3O4
Molecular Weight223.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)C2=C(ON=C2)C
InChIInChI=1S/C9H9N3O4/c1-3-14-9(13)7-11-8(16-12-7)6-4-10-15-5(6)2/h4H,3H2,1-2H3
InChIKeyAWXSQZLVWFXNCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate: Core Heterocyclic Building Block


Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1342289-33-1) is a heterocyclic compound that integrates a 1,2,4-oxadiazole core with a 5-methylisoxazole moiety via a direct ring-to-ring linkage and bears an ethyl ester at the 3-position [1]. This diheterocyclic architecture is characteristic of scaffolds explored for antiviral, anticancer, and anti-inflammatory applications [2]. The compound serves as a versatile synthetic intermediate, where the ethyl ester enables further functionalization to carboxylic acids, amides, or hydrazides for library synthesis [1].

Why Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate Cannot Be Replaced by Simpler Oxadiazole Esters


In-class substitution is not straightforward because the 5-methylisoxazol-4-yl substituent significantly alters the physicochemical profile of the 1,2,4-oxadiazole-3-carboxylate scaffold relative to simple alkyl or unsubstituted aryl analogs. Replacing the isoxazole ring with a methyl group, as in ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, reduces the topological polar surface area (TPSA) from 91.2 Ų to 65.2 Ų and decreases hydrogen bond acceptor count from 7 to 5 [1][2]. These differences directly impact solubility, permeability, and target engagement potential, making simple substitution a risk for any project where specific ADME or binding parameters are critical.

Head-to-Head Physicochemical and Scaffold Differentiation Data for Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate


TPSA and H-Bond Acceptor Count Comparison vs. 5-Methyl Analog

The target compound exhibits a 40% higher topological polar surface area (TPSA) and two additional hydrogen bond acceptor sites compared to its closest simple analog, ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate [1][2]. These properties are key determinants of oral bioavailability and blood-brain barrier penetration in drug discovery.

Medicinal Chemistry Drug Design ADME Prediction

Rotatable Bond Count and Molecular Complexity vs. 5-Methyl Analog

The target compound possesses one additional rotatable bond and a higher complexity score (263 vs. 151) compared to ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate [1][2]. This increased complexity can reduce promiscuous binding and improve selectivity profiles in target-based screening.

Medicinal Chemistry Ligand Efficiency Molecular Complexity

Isoxazole-Oxadiazole Hybrid Scaffold is Privileged for Antiviral Activity

While no direct bioactivity data exists for this specific compound, the isoxazole-1,2,4-oxadiazole hybrid scaffold has been validated in peer-reviewed studies. Kushwaha et al. (2022) demonstrated that closely related isoxazole-1,2,4-oxadiazole analogs inhibit HIV-1 replication in TZM-bl and CEM-GFP reporter cell lines at their highest non-cytotoxic concentrations [1]. The target compound serves as a key synthetic entry point to this antiviral chemotype.

Antiviral Research HIV-1 Inhibition Scaffold Hopping

Dual Heterocycle Architecture Enables Broad-Spectrum Biological Screening Potential

Reviews of the oxazole-isoxazole-oxadiazole chemical space indicate that hybrid diheterocyclic compounds exhibit polypharmacology across anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antitubercular targets [1]. The unique combination of 1,2,4-oxadiazole (ester bioisostere) with 5-methylisoxazole (known kinase-binding motif) positions this compound as a versatile screening candidate not achievable with single-ring oxadiazole esters.

Anticancer Kinase Inhibition Anti-inflammatory

Optimal Application Scenarios Where Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate Outperforms Simpler Analogs


Antiviral Lead Optimization Starting Point (HIV-1 Focus)

Research groups focused on HIV-1 non-nucleoside inhibitor discovery should procure this compound as a core scaffold for SAR expansion. The isoxazole-1,2,4-oxadiazole chemotype has demonstrated significant HIV-1 inhibition in cell-based assays [1]. The ethyl ester handle allows rapid diversification to amides, acids, and hydrazides, enabling systematic exploration of the 3-position for potency and selectivity optimization.

Fragment-Based Drug Discovery (FBDD) Library Design

This compound's dual heterocycle architecture and moderate molecular weight (223.19 g/mol) make it an ideal fragment-like scaffold for FBDD. Unlike simpler oxadiazole esters (MW ~156), it introduces additional hydrogen-bonding vectors and π-stacking opportunities through the isoxazole ring [2][3], increasing the probability of detecting weak but specific target engagement in primary screens.

Kinase Inhibitor Scaffold Hopping from Isoxazole Leads

5-Methylisoxazole is a recognized kinase hinge-binding motif. By tethering it directly to a 1,2,4-oxadiazole-3-carboxylate, this compound offers a scaffold-hopping opportunity for teams seeking to replace metabolically labile isoxazole-amide linkages with the more stable oxadiazole bioisostere [4]. The direct C–C linkage between rings eliminates the metabolic weak point present in ether- or amine-linked analogs.

Computational ADME Screening for CNS vs. Peripheral Drug Design

The measured TPSA of 91.2 Ų and XLogP of 1.2 place this compound near the boundary of CNS permeability (typically TPSA < 90 Ų) [3]. Procurement for ADME profiling studies can help teams calibrate in silico models for oxadiazole-containing compound series, guiding decisions on whether derivatives should be steered toward peripheral or CNS targets.

Quote Request

Request a Quote for Ethyl 5-(5-methylisoxazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.